molecular formula C15H12N2O2 B3059617 2-(phenoxymethyl)-4(3H)-quinazolinone CAS No. 100880-66-8

2-(phenoxymethyl)-4(3H)-quinazolinone

Cat. No.: B3059617
CAS No.: 100880-66-8
M. Wt: 252.27
InChI Key: SEGUYJLINGHDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(phenoxymethyl)-4(3H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a phenoxymethyl group attached to the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenoxymethyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzamide with phenoxyacetaldehyde under acidic or basic conditions to form the desired quinazolinone structure. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction temperature is maintained between 80-120°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The scalability of these methods allows for the large-scale production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(phenoxymethyl)-4(3H)-quinazolinone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other functionalized derivatives that can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(phenoxymethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By binding to these enzymes, this compound can disrupt cellular processes, leading to the inhibition of cancer cell growth and the induction of apoptosis. Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function.

Comparison with Similar Compounds

Similar Compounds

    2-(phenoxymethyl)-4(3H)-quinazolinone: shares structural similarities with other quinazolinone derivatives, such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone.

    2-methyl-4(3H)-quinazolinone: This compound has a methyl group instead of a phenoxymethyl group, which affects its biological activity and chemical reactivity.

    2-phenyl-4(3H)-quinazolinone: The presence of a phenyl group instead of a phenoxymethyl group results in different pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its phenoxymethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

2-(phenoxymethyl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-15-12-8-4-5-9-13(12)16-14(17-15)10-19-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGUYJLINGHDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362956
Record name 2-(phenoxymethyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666282
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100880-66-8
Record name 2-(phenoxymethyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(phenoxymethyl)-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
2-(phenoxymethyl)-4(3H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
2-(phenoxymethyl)-4(3H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
2-(phenoxymethyl)-4(3H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
2-(phenoxymethyl)-4(3H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
2-(phenoxymethyl)-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.